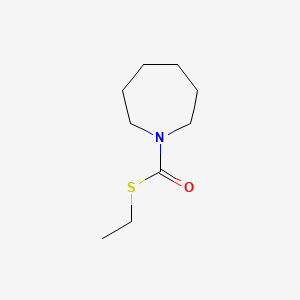

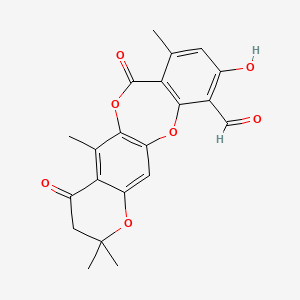

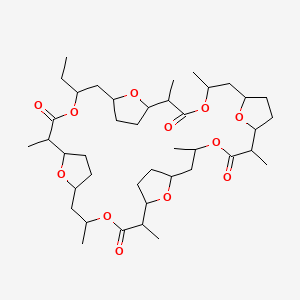

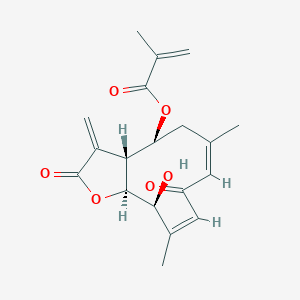

![molecular formula C50H75N9O10S B1677475 (2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid CAS No. 132031-83-5](/img/structure/B1677475.png)

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Org-31433 es un análogo sintético de la hormona adrenocorticotrópica (ACTH) (4-9). Es un péptido regulador con una fórmula molecular de C50H75N9O11S y un peso molecular de 1010.26. Este compuesto se utiliza principalmente en la investigación científica debido a su capacidad para imitar ciertas actividades biológicas de la ACTH .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Org-31433 implica el método de síntesis de péptidos en fase sólida (SPPS). Esta técnica permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina insoluble. El proceso normalmente implica los siguientes pasos:

Carga de Resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: Se añade el siguiente aminoácido a la cadena.

Escisión: El péptido completo se escinde de la resina.

Métodos de Producción Industrial: En entornos industriales, la producción de Org-31433 sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso y garantizar la coherencia. El producto final se purifica utilizando cromatografía líquida de alta eficacia (HPLC) para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones: Org-31433 experimenta principalmente reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción debido a la presencia de aminoácidos que contienen azufre.

Reactivos y Condiciones Comunes:

Formación de Enlaces Peptídicos: Se utilizan comúnmente reactivos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt).

Escisión: Se utiliza ácido trifluoroacético (TFA) para escindir el péptido de la resina.

Oxidación: El peróxido de hidrógeno se puede utilizar para reacciones de oxidación.

Reducción: Se utiliza el ditiotreitol (DTT) para reacciones de reducción.

Productos Principales: Los productos principales formados a partir de estas reacciones son las secuencias peptídicas deseadas y sus formas oxidadas o reducidas .

Aplicaciones Científicas De Investigación

Org-31433 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Org-31433 se utiliza para investigar las actividades biológicas de los análogos de la ACTH, incluidos sus efectos en las vías de señalización celular.

Medicina: La investigación sobre Org-31433 contribuye a comprender el potencial terapéutico de los análogos de la ACTH en el tratamiento de afecciones como los trastornos cognitivos y las enfermedades neurodegenerativas.

Industria: El compuesto se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos

Mecanismo De Acción

Org-31433 ejerce sus efectos imitando la actividad biológica de la ACTH. Se une a los receptores de melanocortina, particularmente al receptor de melanocortina 2 (MC2R), que participa en la regulación de la producción de cortisol en la corteza suprarrenal. Esta unión activa la vía de señalización del monofosfato de adenosina cíclico (cAMP), lo que lleva a diversas respuestas fisiológicas .

Compuestos Similares:

Semax: Otro análogo de la ACTH utilizado por sus efectos neuroprotectores y nootrópicos.

Ebiratid: Un análogo de la ACTH utilizado en el tratamiento de trastornos cognitivos.

Éster dipeptidico de N-fenilacetil-L-prolil-glicina etilico (Noopept): Un dipéptido con propiedades neuroprotectoras.

Singularidad: Org-31433 es único debido a su secuencia y estructura específicas, que le permiten unirse selectivamente a los receptores de melanocortina y modular su actividad. Esta especificidad lo convierte en una herramienta valiosa en la investigación centrada en comprender el papel de la ACTH y sus análogos en varios procesos fisiológicos .

Comparación Con Compuestos Similares

Semax: Another ACTH analog used for its neuroprotective and nootropic effects.

Ebiratid: An ACTH analog used in the treatment of cognitive disorders.

N-phenylacetyl-L-prolylglycine ethyl ester dipeptide (Noopept): A dipeptide with neuroprotective properties.

Uniqueness: Org-31433 is unique due to its specific sequence and structure, which allows it to selectively bind to melanocortin receptors and modulate their activity. This specificity makes it a valuable tool in research focused on understanding the role of ACTH and its analogs in various physiological processes .

Propiedades

Número CAS |

132031-83-5 |

|---|---|

Fórmula molecular |

C50H75N9O10S |

Peso molecular |

994.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C50H75N9O10S/c1-5-8-12-24-36(23-9-6-2)69-50(67)43(70(4)68)30-41(56-44(60)37(52)7-3)48(64)58-40(29-35-31-53-32-54-35)47(63)57-39(27-33-19-13-10-14-20-33)46(62)55-38(25-17-18-26-51)45(61)59-42(49(65)66)28-34-21-15-11-16-22-34/h10-11,13-16,19-22,31-32,35-43H,5-9,12,17-18,23-30,51-52H2,1-4H3,(H,55,62)(H,56,60)(H,57,63)(H,58,64)(H,59,61)(H,65,66)/t35?,36?,37?,38-,39+,40+,41+,42+,43?,70?/m1/s1 |

Clave InChI |

WRSKQNYFHKIVPM-LDOUIJQZSA-N |

SMILES |

CCCCCC(CCCC)OC(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |

SMILES isomérico |

CCCCCC(CCCC)OC(=O)C(C[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |

SMILES canónico |

CCCCCC(CCCC)OC(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC)N)S(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Met-O2-Glu-His-Phe-D-Lys-Phe-O-(CH2)9-CH3 Org 31433 Org-31433 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

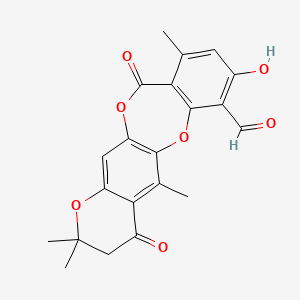

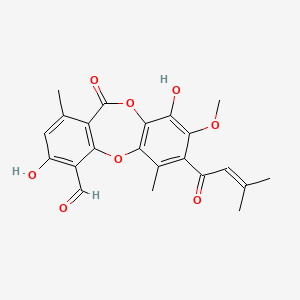

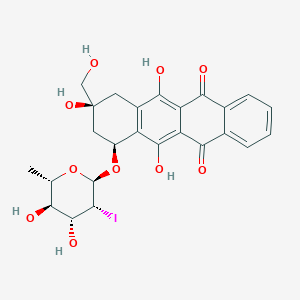

![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)